molecular formula C23H26N4O2 B6584043 N-(4-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251694-48-0

N-(4-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B6584043
CAS No.: 1251694-48-0
M. Wt: 390.5 g/mol
InChI Key: LGRWTGJWMTZDRQ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by three key structural features:

  • 7-Methyl group: Enhances steric bulk and may influence binding interactions.
  • 4-Methylpiperidine-1-carbonyl moiety: Introduces hydrogen-bonding capability and conformational rigidity.
  • 4-Methoxyphenyl substituent: An electron-donating group that modulates electronic properties and solubility .

This compound belongs to a broader class of 1,8-naphthyridin-4-amine derivatives, which are pharmacologically relevant due to their diverse biological activities, including kinase inhibition and CNS targeting .

Properties

IUPAC Name

[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15-10-12-27(13-11-15)23(28)20-14-24-22-19(9-4-16(2)25-22)21(20)26-17-5-7-18(29-3)8-6-17/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRWTGJWMTZDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OC)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1251694-48-0
Molecular FormulaC23H26N4O2
Molecular Weight390.5 g/mol

The structure features a naphthyridine core, which is known for its diverse biological activities, particularly in pharmacology.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes or receptors, leading to significant biological effects. The exact mechanism remains under investigation, but it may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to specific receptors, altering signaling pathways that affect cell function.

Anticancer Properties

Naphthyridine derivatives have been extensively studied for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been noted in related studies. For example:

  • Case Study : A derivative with a similar structure was shown to inhibit the proliferation of cancer cell lines by triggering apoptotic pathways. This suggests a potential for this compound in cancer treatment.

Neuroprotective Effects

Given the presence of the piperidine moiety, which is often associated with neuroactive compounds, there is speculation regarding its neuroprotective effects. Research into related compounds indicates that they may help mitigate neurodegenerative conditions by protecting neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that could enhance efficacy include:

  • Substitution Patterns : Variations in the methoxy and methyl groups can significantly influence pharmacological properties.
  • Piperidine Modifications : Altering the piperidine ring could enhance receptor affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

BI59670 (7-Methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine)
  • Key Difference : Replaces the methoxyphenyl group with a 4-isopropylphenyl substituent.
  • Molecular Formula : C25H30N4O; Molecular Weight: 402.53.
N-(2,4-Difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
  • Key Difference : Substitutes methoxyphenyl with 2,4-difluorophenyl .
  • Molecular Formula : C22H22F2N4O; Molecular Weight: 408.43.
Compound 3f ()
  • Structure : 2-(4-Methoxyphenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine.
  • Key Features : Lacks the piperidine carbonyl but includes a 5-trifluoromethyl group.
  • Impact : The trifluoromethyl group enhances electronegativity and may improve resistance to oxidative metabolism.
  • Physical Data : Melting point 194–196°C; 80% yield under microwave synthesis .

Core Scaffold Modifications

7-Methyl-2-phenyl-1,8-naphthyridin-4-amine ()
  • Simplified Structure : Absence of both the piperidine carbonyl and methoxyphenyl groups.
  • Impact : Reduced molecular complexity and lower molecular weight (C15H13N3; MW: 235.29). Serves as a foundational scaffold for SAR studies .
MK-8189 ()
  • Structure : PDE10A inhibitor with a 1,8-naphthyridin-4-amine core but distinct substituents (pyrazolylmethyl and cyclopropylmethoxy groups).

Functional Implications of Structural Differences

  • Electron-Donating vs.
  • Piperidine Carbonyl : Introduces hydrogen-bond acceptor sites, critical for target engagement in enzyme inhibition (e.g., kinase or PDE binding) .
  • Steric Effects : The 7-methyl group in the target compound may restrict rotational freedom, optimizing binding pocket interactions compared to bulkier substituents (e.g., isopropyl in BI59670) .

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